4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-ETHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, an isoxazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-ETHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions . The isoxazole ring is often formed via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . The final step involves coupling the pyrazole and isoxazole intermediates with the carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Aminopyrazole: Formed from the reduction of the nitro group.
Halogenated Derivatives: Formed from electrophilic substitution reactions.
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-P
Properties
Molecular Formula |
C19H21N5O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H21N5O4/c1-5-14-8-6-7-9-16(14)20-19(25)17-15(13(4)28-22-17)10-23-12(3)18(24(26)27)11(2)21-23/h6-9H,5,10H2,1-4H3,(H,20,25) |
InChI Key |
GMYUSLKWBPVVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NOC(=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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